Methyl 5-methyl-1H-imidazole-2-carboxylate
Description
Structural Overview and Nomenclature
Methyl 5-methyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C₆H₈N₂O₂ . Its IUPAC name derives from the substitution pattern on the imidazole ring: a methyl group at the 5-position and a carboxylate ester at the 2-position (Figure 1). The compound’s systematic nomenclature ensures unambiguous identification across chemical databases and literature.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂ | |
| CAS Registry Number | 40253-45-0 | |
| SMILES Notation | COC(=O)C1=NC=C(N1)C | |
| InChIKey | NHUJJUNCSFRDIR-UHFFFAOYSA-N | |
| Molecular Weight | 140.14 g/mol |
The planar imidazole ring exhibits aromaticity due to delocalized π-electrons, while the ester and methyl groups introduce steric and electronic modifications that influence reactivity .
Historical Context in Imidazole Chemistry
Imidazole chemistry traces its origins to Heinrich Debus’ 1858 synthesis of the parent compound from glyoxal, formaldehyde, and ammonia . This compound emerged as a derivative of interest in the late 20th century, coinciding with advances in regioselective functionalization techniques. Early synthetic routes relied on halogenation and nucleophilic substitution, but modern methods employ cross-coupling reactions and lithiation strategies .
For instance, Collman et al. demonstrated the utility of t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a precursor for palladium-catalyzed couplings, enabling the introduction of diverse substituents at the 2-position . This methodology laid the groundwork for synthesizing this compound and related analogs, which are pivotal in medicinal chemistry .
Chemical Classification and Relationship to Other Imidazole Derivatives
This compound belongs to the imidazole carboxylate ester family, characterized by an ester-functionalized imidazole core. Its structural relatives include:
Table 2: Comparative Analysis of Imidazole Carboxylates
The methyl group at the 5-position enhances steric hindrance, affecting binding affinity in coordination complexes, while the ester group at the 2-position offers a site for hydrolysis or transesterification . Compared to unsubstituted imidazoles, this compound’s electron-withdrawing ester group reduces basicity at the N-3 position, altering its reactivity in acid-base reactions .
Significance in Heterocyclic Chemistry Research
This compound serves as a versatile intermediate in organic synthesis. Its applications span:
- Pharmaceutical Development : The compound is a precursor to benzimidazole derivatives, such as methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride, which are explored for antitumor and antimicrobial properties .
- Coordination Chemistry : The imidazole ring’s nitrogen atoms act as ligands for transition metals, enabling the design of catalysts and biomimetic complexes .
- Materials Science : Functionalized imidazoles contribute to ionic liquids and conductive polymers due to their thermal stability and tunable solubility .
Recent studies highlight its role in synthesizing trisimidazole ligands , which form stable complexes with Cu(I) for modeling enzymatic active sites . Additionally, the compound’s regioselective functionalization enables the construction of heterocyclic libraries for high-throughput screening in drug discovery .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJJUNCSFRDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666553 | |
| Record name | Methyl 5-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40253-45-0 | |
| Record name | Methyl 5-methyl-1H-imidazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40253-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-methyl-1H-imidazole-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and cytotoxic activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈N₂O₂ and a molecular weight of approximately 140.14 g/mol. The compound features an imidazole ring, which is known for its role in biological systems as a proton donor or acceptor, making it crucial in enzyme catalysis and metabolic processes. The compound is typically encountered as a white to off-white crystalline powder, soluble in various organic solvents like methanol and chloroform.
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, inhibiting their growth. Research indicates that imidazole derivatives exhibit broad-spectrum antibacterial activity, including against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacteria Type | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus (MSSA) | 14.74 | |
| Escherichia coli | 24.65 | |
| Pseudomonas aeruginosa | 30.13 | |
| Klebsiella pneumoniae | 34.50 |
Antiviral Activity
The compound has also shown promise in antiviral applications. A study highlighted its effectiveness against the Vaccinia virus, revealing selectivity indices that suggest higher efficacy than existing antiviral agents like Cidofovir . The compound's ability to inhibit viral replication is attributed to its structural similarities with other imidazole derivatives that have been effective against various viruses.
Table 2: Antiviral Efficacy Against Vaccinia Virus
| Compound | IC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| This compound | Not specified | Not specified | |
| Ethyl 1-hydroxy-4-methyl-2-(4-trifluoromethyl)phenyl-1H-imidazole-5-carboxylate | 0.35 | 919 |
Cytotoxicity and Hemolytic Activity
Research has indicated varying levels of cytotoxicity associated with this compound derivatives. While some derivatives exhibit low cytotoxicity, others display significant hemolytic activity, suggesting potential risks when used in therapeutic contexts .
Table 3: Cytotoxicity Profiles
Case Studies
A notable case study involved the synthesis and evaluation of methyl derivatives of imidazole against various pathogens. The results indicated that modifications at specific positions on the imidazole ring could enhance biological activity while reducing toxicity .
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-methyl-1H-imidazole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in:
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against certain Gram-positive and Gram-negative bacteria.
- Anticancer Research : this compound has been investigated for its ability to inhibit cancer cell proliferation. It is believed to modulate cellular signaling pathways, which can lead to reduced tumor growth.
- Enzyme Modulation : The imidazole ring structure allows this compound to interact with various enzymes, potentially serving as an enzyme inhibitor or modulator in metabolic pathways.
Biochemical Research
In biochemical studies, this compound is utilized as a building block for synthesizing biologically active molecules. Its applications include:
- Synthesis of Heterocyclic Compounds : It is frequently used in the construction of more complex heterocycles, which are essential in drug design and development .
- Understanding Metabolic Pathways : Researchers employ this compound to study metabolic processes and interactions within biological systems, providing insights into disease mechanisms and potential therapeutic targets .
Material Science
The compound also finds applications in material science:
- Advanced Materials Development : this compound is being explored for its role in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .
Data Table: Overview of Applications
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The compound was synthesized and tested for its zone of inhibition against various bacteria, showing promising results that support its potential use in antibiotic development.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of this compound revealed that it could inhibit the growth of specific cancer cell lines by interfering with critical signaling pathways involved in cell proliferation. This study highlights the compound's potential as a lead structure for developing novel anticancer therapies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at the 2-position undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : In aqueous NaOH, the methyl ester converts to the carboxylic acid derivative, forming 5-methyl-1H-imidazole-2-carboxylic acid.
-
Aminolysis : Reaction with amines (e.g., ethylamine) yields imidazole-2-carboxamide derivatives.
Key Conditions :
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 4h | 5-Methyl-1H-imidazole-2-carboxylic acid | 78 |
| Aminolysis | Ethylamine, THF, RT, 12h | 5-Methyl-1H-imidazole-2-carboxamide | 65 |
Cyclization Reactions
The imidazole ring participates in cyclization to form fused heterocycles. A Fe(II)/Et₃N-catalyzed domino reaction with 5-methoxyisoxazoles produces methyl 4-imidazolylpyrrole-2-carboxylates (Table 1) .
Table 1: Cyclization with 5-Methoxyisoxazoles
| Substrate (Isoxazole) | Product | Yield (%) |
|---|---|---|
| 7a (R = Me) | Methyl 4-(1-methylimidazol-2-yl)pyrrole-2-carboxylate | 72 |
| 7b (R = Ph) | Methyl 4-(1-phenylimidazol-2-yl)pyrrole-2-carboxylate | 68 |
Mechanism :
-
Formation of azirine intermediate via FeCl₂ catalysis.
-
Generation of imidazolium ylide using Et₃N.
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-couplings. For instance:
-
Suzuki Coupling : Reacts with arylboronic acids to form 2-aryl-substituted imidazole derivatives .
-
Bromine-Lithium Exchange : t-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes Br-Li exchange for selective functionalization .
Example Reaction :
Yield : 55–75% depending on the aryl group .
Acid-Catalyzed Reactions
The hydrochloride salt variant (methyl 5-methyl-1H-imidazole-2-carboxylate HCl) exhibits enhanced reactivity in acid-mediated processes:
-
Esterification : Reacts with alcohols (e.g., ethanol) under HCl catalysis to form ethyl esters.
-
Ring-Opening : In concentrated H₂SO₄, the imidazole ring undergoes electrophilic substitution at the 4-position.
Biological Activity and Derivatives
While not a direct reaction, its derivatives have demonstrated:
Comparison with Similar Compounds
Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS 1171124-65-4)
Structural Differences :
Impact of Modifications :
- Increased lipophilicity due to longer alkyl chains, which may enhance membrane permeability but reduce aqueous solubility.
| Property | Methyl 5-methyl-1H-imidazole-2-carboxylate | Ethyl 5-ethyl-1H-imidazole-2-carboxylate |
|---|---|---|
| Molecular Weight | 140.14 g/mol | 168.19 g/mol |
| Ester Group | Methyl | Ethyl |
| Position 5 Substituent | Methyl | Ethyl |
| Lipophilicity (Predicted) | Moderate | Higher |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 1564-49-4)
Structural Differences :
Impact of Modifications :
- The nitro group is strongly electron-withdrawing, which polarizes the imidazole ring and may increase reactivity in electrophilic substitution or reduction reactions.
| Property | This compound | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
|---|---|---|
| Key Functional Groups | Methyl ester, 5-methyl | Ethyl ester, 5-nitro, 1-methyl |
| Electronic Effects | Mild electron-donating (methyl groups) | Strong electron-withdrawing (nitro) |
| Molecular Weight | 140.14 g/mol | 199.17 g/mol |
Benzimidazole Analogs: Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Structural Differences :
Impact of Modifications :
- The oxo group introduces hydrogen-bonding capability, altering solubility and reactivity.
| Property | This compound | Methyl 1-ethyl-2-oxo-benzimidazole-5-carboxylate |
|---|---|---|
| Core Structure | Imidazole | Benzimidazole |
| Functional Groups | Methyl ester, 5-methyl | Methyl ester, 2-oxo, 1-ethyl |
| Molecular Weight | 140.14 g/mol | 221.22 g/mol |
General Trends in Pharmacological Potential
Key observations include:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity by increasing reactivity toward biological nucleophiles.
- Lipophilicity : Ethyl esters and alkyl chains (as in ) might improve bioavailability but reduce solubility.
- Structural Rigidity : Benzimidazole derivatives () could exhibit higher target affinity due to planar aromatic systems.
Preparation Methods
Direct Carboxylation of 4,5-Disubstituted Imidazoles with Carbon Dioxide
One established industrial and laboratory method involves the carboxylation of 4,5-disubstituted imidazoles using carbon dioxide under superatmospheric pressure, often in the absence of solvents. This process is described in US Patent US5117004A and involves:
- Reacting 4,5-disubstituted imidazoles (such as 5-methylimidazole) with carbon dioxide at pressures above atmospheric levels.
- The molar ratio of carbon dioxide to imidazole ranges from 1:1 to 100:1, preferably 1:1 to 10:1.
- Carbon dioxide can be introduced as a gas, liquid, or solid, with liquid CO₂ preferred for efficiency.
- The reaction can be done batchwise or continuously.
- Optionally, solvents or diluents such as aliphatic hydrocarbons (n-pentane, n-hexane), halogenated hydrocarbons (chloroform, chlorobenzene), aromatic hydrocarbons (benzene, toluene), ethers (diethyl ether, tetrahydrofuran), or aprotic dipolar solvents (dimethylformamide, N-methylpyrrolidone) may be used to facilitate the reaction.
This method yields imidazole-2-carboxylic acids, which can be subsequently esterified to form the methyl ester derivative.
Oxidation of 1-Methyl-2-imidazolecarboxaldehyde Followed by Esterification
A detailed synthetic route reported involves the oxidation of 1-methyl-2-imidazolecarboxaldehyde to the corresponding 1-methyl-1H-imidazole-2-carboxylic acid, which can then be converted into the methyl ester:
- The aldehyde is first prepared by literature methods.
- Oxidation is performed using dihydrogen peroxide in aqueous medium at room temperature (~20°C) over 72 hours.
- The acid formed is isolated by removal of water under high vacuum without the need for washing.
- Care must be taken during heating to avoid decarboxylation of the acid.
- The acid can be esterified with methanol under acidic conditions to afford methyl 5-methyl-1H-imidazole-2-carboxylate.
- The product is characterized by NMR (¹H NMR peaks at approximately 7.4 ppm for imidazole protons and 4.08 ppm for the methyl ester group) and IR spectroscopy (strong bands around 1641 cm⁻¹ for C=O stretching).
Palladium-Catalyzed Cross-Coupling and Functionalization of Imidazole Esters
Advanced synthetic strategies involve the functionalization of imidazole esters at the 2-position via palladium-catalyzed coupling reactions:
- Starting from t-butyl or methyl esters of 1-methyl-1H-imidazole-5-carboxylic acid, bromine-lithium exchange or palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can introduce substituents at the 2-position.
- These methods allow selective modification and provide access to a variety of 2-substituted imidazole esters, including the methyl ester at the 2-position.
- The t-butyl ester group can be hydrolyzed under mild acidic conditions to yield the free acid, which can be esterified to the methyl ester if desired.
- These routes are useful for synthesizing derivatives with potential biological activity and for further synthetic elaboration.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The carboxylation method using CO₂ is a green chemistry approach, utilizing inexpensive and abundant CO₂ and avoiding hazardous reagents. The choice of solvent and pressure conditions strongly influences yield and selectivity.
- Oxidation with hydrogen peroxide is a mild and environmentally benign method, affording the acid in near-quantitative yield. However, the acid is prone to decarboxylation upon heating, necessitating careful handling.
- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at the 2-position of the imidazole ring, expanding the compound’s chemical space for pharmaceutical or coordination chemistry applications.
- Multi-component reactions offer a rapid synthetic route but may require optimization to achieve methyl ester formation specifically.
Q & A
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Follow GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal in designated chemical waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
